

# Scalable manufacturing process for CAS 898787-42-3

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## Compound of Interest

Compound Name: 3-(3-Chlorophenyl)-2',4'-  
difluoropropiophenone

CAS No.: 898787-42-3

Cat. No.: B1327578

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Application Note: Scalable Manufacturing Process for Lifitegrast (CAS 898787-42-3)

## Abstract & Strategic Overview

Lifitegrast (CAS 898787-42-3) is a potent LFA-1 antagonist used in the treatment of dry eye disease (DED). Structurally, it is a complex molecule comprising a 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline (THIQ) core, a benzofuran side chain, and a chiral L-phenylalanine derivative.

Scaling the manufacture of Lifitegrast presents distinct challenges:

- Stereochemical Integrity: The (S)-configuration at the phenylalanine moiety is prone to racemization under basic coupling conditions.
- Regioselectivity: The THIQ core possesses competing nucleophilic sites during assembly.

- Impurity Profile: Control of the des-chloro and enantiomeric impurities is critical for API release specifications.

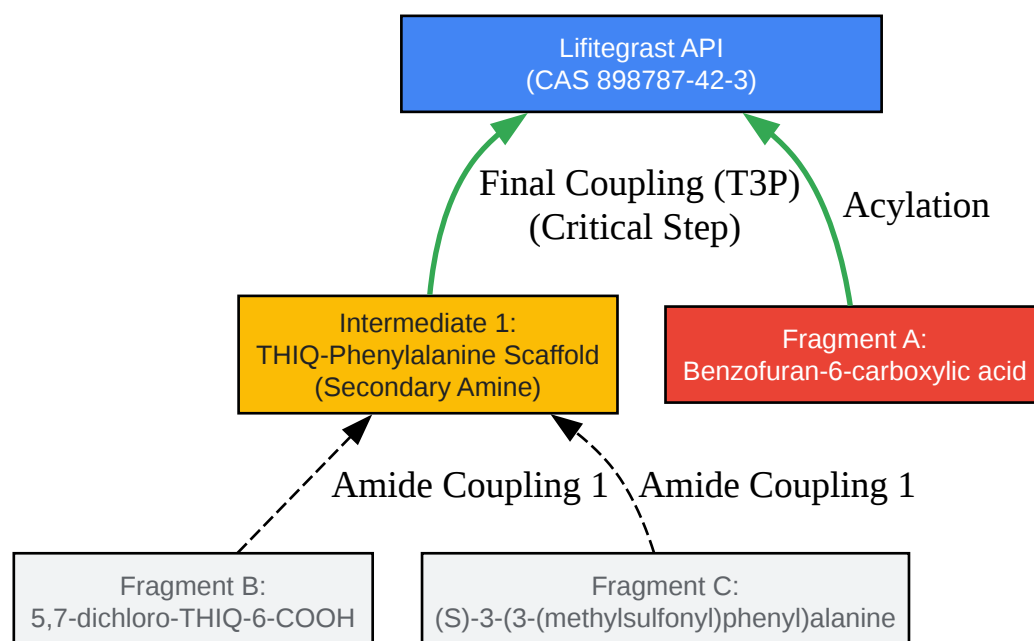
This Application Note details a convergent, scalable synthetic protocol focusing on the critical final assembly: the coupling of the Benzofuran-6-carboxylic acid fragment to the THIQ-Phenylalanine intermediate. We utilize a Propylphosphonic Anhydride (T3P®) coupling cycle, selected for its low epimerization risk and ease of aqueous workup, followed by a controlled crystallization to reject oligomeric impurities.

## Retrosynthetic Analysis & Fragment Assembly

To maximize throughput and minimize linear steps, the synthesis is approached convergently. The molecule is disconnected into three primary fragments.

Fragment A: Benzofuran-6-carboxylic acid (Acylating agent). Fragment B: 5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxylic acid (Core).[1][2] Fragment C: (S)-3-(3-(methylsulfonyl)phenyl)alanine (Chiral Handle).

The scalable route prioritizes the formation of the THIQ-Phenylalanine amide bond first, followed by the N-acylation of the THIQ nitrogen with Fragment A. This strategy keeps the sensitive chiral center distant from the activation site in the final step.



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Figure 1: Convergent retrosynthetic strategy isolating the final coupling step to minimize chiral erosion.

## Critical Process Parameters (CPPs)

Before executing the protocol, the following parameters must be controlled to ensure batch-to-batch consistency.

Parameter	Range	Scientific Rationale
Coupling Agent	T3P (50% in EtOAc/DMF)	T3P exhibits lower epimerization rates compared to HATU/EDC and generates water-soluble byproducts (phosphonates), simplifying purification.
Reaction Temp	0°C to 25°C	Higher temperatures (>30°C) increase the risk of racemization at the alpha-carbon of the phenylalanine moiety.
Base Stoichiometry	2.5 - 3.0 eq (DIPEA)	Sufficient base is required to neutralize the HCl/Acid generated, but excess base promotes base-catalyzed epimerization.
Water Content	< 0.1% (KF)	Moisture competes with the amine for the activated ester, leading to hydrolysis of the expensive Benzofuran intermediate.
Seed Point	45°C - 50°C	Controlled cooling crystallization is essential to purge the (R)-enantiomer.

## Detailed Protocol: Final Coupling & Isolation

Objective: Synthesize Lifitegrast from Intermediate 1 (THIQ-Phe-Ester) and Benzofuran-6-carboxylic acid.

### Reagents & Materials:

- Starting Material A: Benzofuran-6-carboxylic acid (1.05 eq).

- Starting Material B: (S)-Methyl 2-(5,7-dichloro-1,2,3,4-tetrahydroisoquinoline-6-carboxamido)-3-(3-(methylsulfonyl)phenyl)propanoate (Intermediate 1) (1.0 eq).
- Coupling Agent: Propylphosphonic anhydride (T3P), 50% w/w in DMF (1.5 eq).
- Base: N,N-Diisopropylethylamine (DIPEA) (3.0 eq).
- Solvent: 2-Methyltetrahydrofuran (2-MeTHF) (Green alternative to DCM).
- Hydrolysis Base: Lithium Hydroxide (LiOH) aq.

## Step-by-Step Methodology:

### Phase 1: Amide Coupling

- Reactor Charge: To a clean, dry, glass-lined reactor (inerted with ), charge Intermediate 1 and Benzofuran-6-carboxylic acid.
- Solvation: Add 2-MeTHF (10 vol relative to Int-1). Agitate at 200 RPM until a slurry or solution is formed.
- Cooling: Cool the jacket temperature to 0°C.
- Base Addition: Add DIPEA slowly over 20 minutes, maintaining internal temperature .
- Activation & Coupling: Charge T3P solution dropwise over 60 minutes.
  - Note: The reaction is exothermic. Strict temperature control is vital here.
- Reaction: Warm to 20–25°C and age for 4–6 hours.
  - IPC (HPLC): Check for consumption of Intermediate 1 (< 0.5% area).

### Phase 2: Workup & Hydrolysis

- Quench: Cool to 10°C. Add water (5 vol) to quench excess T3P.

- Phase Separation: Agitate for 15 mins, settle, and separate the aqueous layer (contains T3P byproducts).
- Wash: Wash organic layer with 5% (5 vol) followed by Brine (5 vol).
- Hydrolysis (In-situ): To the organic layer (containing the Lifitegrast Methyl Ester), add LiOH (2.0 eq) dissolved in water (3 vol).
- Reaction: Heat to 35°C for 2–3 hours.
  - IPC: Monitor disappearance of Ester.
- Acidification: Cool to 20°C. Adjust pH to 3.0–4.0 using 1N HCl. Lifitegrast free acid will begin to precipitate or oil out depending on concentration.

### Phase 3: Crystallization (Critical for Purity)

- Solvent Swap: Distill the organic phase under vacuum to remove water/MeTHF and swap into Isopropanol (IPA) (8 vol).
- Dissolution: Heat to 70°C to obtain a clear solution.
- Seeding: Cool to 50°C. Add Lifitegrast seed crystals (0.5% w/w). Hold for 1 hour to establish a seed bed.
- Cooling Ramp: Cool to 0°C over 4 hours (Linear ramp: 12.5°C/hr).
- Isolation: Filter the slurry using a pressure nutsche or centrifuge.
- Wash: Wash cake with cold IPA (2 vol).
- Drying: Dry under vacuum at 45°C until LOD < 0.5%.

## Process Workflow Diagram

The following diagram illustrates the unit operations for the final stage manufacturing.



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Figure 2: Unit operation workflow for the conversion of Intermediate 1 to Lifitegrast API.

## Quality Control & Self-Validation

To ensure the process is self-validating, the following analytical controls must be implemented:

- Chiral HPLC:
  - Method: Chiralpak IC column, Mobile Phase: n-Heptane/IPA/TFA.
  - Limit: (R)-Enantiomer < 0.15%.
  - Correction: If enantiomer > 0.15%, recrystallize from Acetone/Water (9:1).
- Residual Solvents (GC-HS):
  - Target: 2-MeTHF < 5000 ppm, IPA < 5000 ppm.
- Heavy Metals:
  - If Pd/C was used in the formation of the THIQ core (hydrogenation step), verify Pd < 10 ppm via ICP-MS.

## References

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